2-(4-Methoxyphenyl)azepane
Overview
Description
“2-(4-Methoxyphenyl)azepane” is a chemical compound with the CAS Number: 168890-46-8 . It has a molecular weight of 205.3 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of azepane-based compounds like “this compound” is a topic of significant interest in synthetic organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 .Scientific Research Applications
Asymmetric Synthesis : Asymmetric syntheses of azepanes, including those substituted with methoxyphenyl groups, have been achieved, which is significant for creating enantiomerically pure compounds (Lee & Beak, 2006).
Inhibition of Protein Kinase B : Azepane derivatives have been evaluated for their inhibition of protein kinase B, an important target in cancer therapy (Breitenlechner et al., 2004).
Forensic Toxicology : Azepane isomers of certain compounds, like AM-2233 and AM-1220, have been identified in unregulated drugs, indicating the relevance of azepanes in forensic science (Nakajima et al., 2012).
Medicinal Chemistry : Azepane-based compounds exhibit a range of pharmacological properties and are used in the development of drugs for various diseases, including cancer, Alzheimer's, and infectious diseases (Zha et al., 2019).
Photochemical Reactions : Studies on the photochemistry of methoxyphenyl azides have been conducted, which is relevant to understanding the behavior of azepane derivatives in light-induced chemical reactions (Soto et al., 2019).
Synthesis of Functionalizable Azepanes : Research has been conducted on synthesizing hydroxylated unsaturated azepanes, highlighting the versatility of azepane structures in organic synthesis (Goumain et al., 2012).
Thermal Reactivity : The thermal reactivity of azepane derivatives has been studied, which is important for understanding their stability and reactivity under different conditions (Benati et al., 1991).
Ionic Liquids : Azepane has been used to synthesize a new family of room temperature ionic liquids, demonstrating its utility in green chemistry (Belhocine et al., 2011).
Alkoxylation Studies : The alkoxylation of heterocyclic aminomethylsilyl moieties, including azepane, has been explored, which is relevant in the field of organosilicon chemistry (Pypowski & Mojzych, 2021).
Ring Expansion Synthesis : Research has focused on the stereoselective ring expansion of azepane-based compounds, highlighting their potential in synthesizing novel organic structures (Wojaczyńska et al., 2012).
Safety and Hazards
The safety information available indicates that “2-(4-Methoxyphenyl)azepane” is associated with certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Future Directions
Azepane-based compounds, including “2-(4-Methoxyphenyl)azepane”, continue to be of great interest due to their potential biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)azepane are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, the aralkylamine dehydrogenase light and heavy chains . The exact nature of these interactions and the resulting changes in cellular processes are areas of ongoing research.
Biochemical Pathways
This pathway is a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function .
Result of Action
It has been suggested that the compound may contribute to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
properties
IUPAC Name |
2-(4-methoxyphenyl)azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBDSBGLBEFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393067 | |
Record name | 2-(4-methoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168890-46-8 | |
Record name | 2-(4-methoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)azepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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